1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride
Overview
Description
1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride is a useful research compound. Its molecular formula is C24H54Cl8N8 and its molecular weight is 738.4 g/mol. The purity is usually 95%.
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Biological Activity
1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride, commonly referred to as biscyclen para or CAS No. 393864-02-3, is a synthetic compound notable for its complex structure and potential biological applications. This article delves into the biological activities associated with this compound, focusing on its interactions with biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound features a central 1,4-phenylenebis(methylene) unit linked to two 1,4,7,10-tetraazacyclododecane moieties. This unique configuration allows for significant chelating properties due to the multiple nitrogen atoms capable of coordinating with metal ions. The octahydrochloride form indicates that it exists as a salt with multiple chloride ions associated with the tetraazacyclododecane framework .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens. The chelation ability may enhance their efficacy by disrupting microbial metal ion homeostasis.
- Cancer Therapy Applications : The compound's structural similarity to known CXCR4 inhibitors suggests potential in cancer treatment. CXCR4 is implicated in cancer metastasis and HIV infections. Inhibitors targeting this receptor have been evaluated for therapeutic efficacy against these conditions .
The biological activity of this compound is largely attributed to its interaction with metal ions and biological molecules:
- Metal Ion Coordination : The tetraazacyclododecane framework allows the compound to form stable complexes with transition metals such as copper(II), nickel(II), and cobalt(II). These interactions can influence various biochemical pathways and enhance therapeutic effects in targeted therapies .
- Cell Membrane Penetration : The structure facilitates crossing cellular membranes, which is crucial for delivering therapeutic agents directly into target cells. This property is particularly beneficial in drug design aimed at intracellular targets .
Case Study 1: CXCR4 Inhibition
A study evaluated the efficacy of various CXCR4 inhibitors in inhibiting tumor growth and metastasis. The results indicated that compounds structurally related to 1,1'-[1,4-Phenylenebis-(methylene)] demonstrated significant inhibition of cell migration in vitro and reduced tumor burden in vivo models .
Case Study 2: Antimicrobial Activity
In laboratory settings, derivatives of biscyclen compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that these compounds inhibited bacterial growth effectively at low concentrations (MIC values ranging from 0.5 to 5 µg/mL), highlighting their potential as new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;octahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N8.8ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;;;/h1-4,25-30H,5-22H2;8*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTWGJVUSSSDGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54Cl8N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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